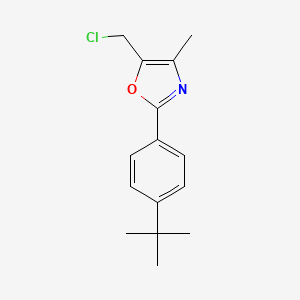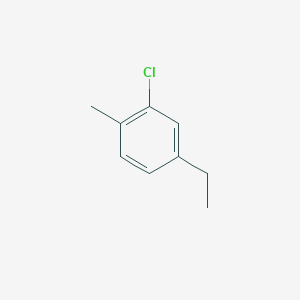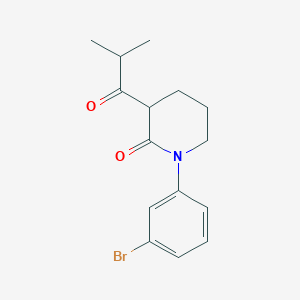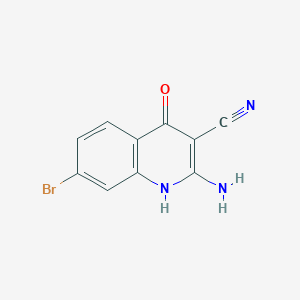
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole is an organic compound that features a tert-butyl group, a chloromethyl group, and an oxazole ring
Méthodes De Préparation
The synthesis of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.
Addition Reactions: The oxazole ring can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with desired chemical and physical properties.
Mécanisme D'action
The mechanism of action of 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-tert-Butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole include:
2-(4-tert-Butylphenyl)acetonitrile: This compound also features a tert-butyl group and a phenyl ring but lacks the oxazole ring and chloromethyl group.
4-tert-Butylphenyl-substituted quinoidal porphyrins: These compounds have a similar tert-butylphenyl structure but differ in their core ring system and overall reactivity.
Propriétés
Formule moléculaire |
C15H18ClNO |
|---|---|
Poids moléculaire |
263.76 g/mol |
Nom IUPAC |
2-(4-tert-butylphenyl)-5-(chloromethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C15H18ClNO/c1-10-13(9-16)18-14(17-10)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
OCROBOXVAFOSDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)


![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13220332.png)




![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)

![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
